2-{3-[(2,5-Dimethylphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2,5-DIMETHYLPHENYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is a complex organic compound that features a triazoloquinazoline core structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2,5-DIMETHYLPHENYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated intermediates and strong bases to facilitate nucleophilic substitution reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or catalysts.
Hydrolysis: Under acidic or basic conditions, the ether bond can be cleaved to yield the corresponding phenol and triazoloquinazoline derivatives
Scientific Research Applications
2,5-DIMETHYLPHENYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,5-DIMETHYLPHENYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The triazoloquinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making it effective in the treatment of diseases like cancer .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the 2,5-dimethylphenyl group with the triazoloquinazoline core in 2,5-DIMETHYLPHENYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER provides distinct properties that can be leveraged for specific scientific and industrial applications .
Properties
Molecular Formula |
C24H20N4O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[3-[(2,5-dimethylphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C24H20N4O/c1-16-10-11-17(2)22(12-16)29-14-18-6-5-7-19(13-18)23-26-24-20-8-3-4-9-21(20)25-15-28(24)27-23/h3-13,15H,14H2,1-2H3 |
InChI Key |
DPSQEXULXSVOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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